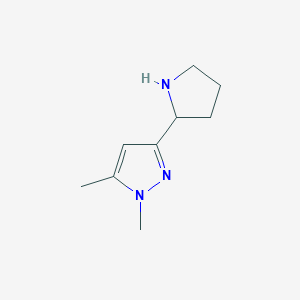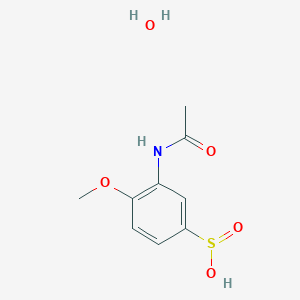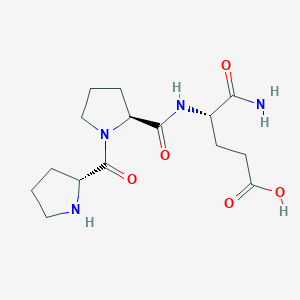
1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dimethyl-3-pyrrolidin-2-yl-1H-pyrazole” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC1=CC(=NN1C)C2CCCN2 . This indicates that the compound contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is QIHBXSYHLABMSM-UHFFFAOYSA-N .
Scientific Research Applications
Corrosion Inhibition
Pyridine–pyrazole compounds, including those structurally similar to 1,5-dimethyl-3-pyrrolidin-2-yl-1H-pyrazole, have been investigated for their corrosion inhibition properties. For instance, a study demonstrated that pyrazole derivatives significantly inhibit steel corrosion in hydrochloric acid solutions, highlighting their potential as corrosion inhibitors in industrial applications (Bouklah et al., 2005).
Organic Synthesis and Catalysis
Research has explored the synthesis of various heterocyclic compounds, including pyrazoles, demonstrating their versatility in organic chemistry. For example, cycloaddition reactions involving pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles showcase the reactivity of pyrazole derivatives in constructing complex molecular architectures, which can be crucial in materials science and pharmaceuticals (Sutcliffe et al., 2000).
Photophysical Studies
Pyrazole derivatives have been studied for their photoreactive properties. For instance, the photoinduced tautomerization of 2-(1H-pyrazol-5-yl)pyridines and their derivatives offers insights into the photophysics of these molecules, which can be applied in designing optical materials and fluorescent probes (Vetokhina et al., 2012).
Antioxidant Potential
Pyrazole compounds have also been evaluated for their antioxidant potential. A study synthesizing novel heterocyclic compounds with pyrazole moieties found some derivatives showing significant antioxidant activity, underscoring their potential in medicinal chemistry and as antioxidants (Kaddouri et al., 2020).
Future Directions
properties
IUPAC Name |
1,5-dimethyl-3-pyrrolidin-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(11-12(7)2)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNRTWNQATPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;hydrate](/img/structure/B1648683.png)





![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648699.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(3,4,5-trimethoxyphenyl)-, 7-oxide](/img/structure/B1648739.png)
